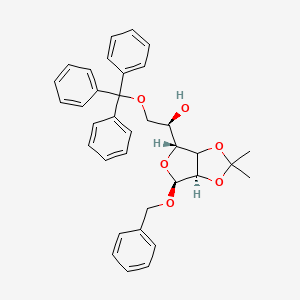

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose

Description

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose (CAS 91364-12-4) is a protected mannofuranose derivative with a molecular formula of C₃₅H₃₄O₆ and a molecular weight of 550.64 g/mol . Key structural features include:

- A benzyl group at the anomeric position (C-1), providing steric protection.

- 2,3-O-isopropylidene protection, forming a rigid dioxolane ring.

- A 6-O-trityl group, a bulky substituent that shields the C-6 hydroxyl.

- A keto group at C-5, enabling further functionalization .

This compound is stored at -20°C due to its sensitivity, likely attributed to the reactive keto group and hydrolytically labile trityl moiety .

Properties

IUPAC Name |

(1R)-1-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-33,36H,23-24H2,1-2H3/t29-,30-,31?,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXLICKIKLHOKC-ZXQCHVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OCC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H](C2O1)[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OCC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724584 | |

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91364-11-3 | |

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzylation and Isopropylidene Formation

The initial step involves the selective protection of the 2,3-hydroxyl groups of diacetone-α-D-mannofuranose using benzyl chloride under phase-transfer conditions. Methyltri--octylammonium chloride serves as a phase-transfer catalyst in a biphasic system of benzene and 10 M NaOH. This step achieves a 78% yield after 30 hours at ambient temperature. The isopropylidene group is retained during this process, stabilizing the furanose ring conformation.

Acidic Deprotection of the 5,6-Isopropylidene Group

The 5,6-isopropylidene group is selectively removed using 12 M HCl in a methanol-water mixture (7:3 v/v) at ambient temperature for 7 hours, yielding the diol intermediate with 94% efficiency. This step is critical for exposing the C6 hydroxyl group for subsequent tritylation.

Tritylation at the C6 Position

The exposed C6 hydroxyl group is protected with a trityl group using trityl chloride in anhydrous pyridine. This reaction proceeds for 18 hours at 25°C, achieving a 66% yield. The bulky trityl group ensures steric hindrance, preventing undesired side reactions at the C6 position in downstream steps.

Alternative Pathway via Intermediate Oxidation

A patent by Fleet et al. (EP0328508A2) describes an alternative route involving the oxidation of a precursor ketone. Key steps include:

Synthesis of Benzyl 2,3-O-Isopropylidene-6-O-trityl-α-D-lyxo-hexofuranoside-5-ulose

The intermediate ketone is generated by oxidizing the C5 hydroxyl group of benzyl 2,3-O-isopropylidene-6-O-trityl-α-D-mannofuranose using dimethyl sulfoxide (DMSO) and acetic anhydride. This oxidation step produces a 5-keto derivative, which is subsequently converted to an oxime for further functionalization.

Reductive Amination and Deprotection

The oxime intermediate undergoes reductive amination with Raney nickel to yield a mixture of C5-epimeric amines. Trityl cleavage is then performed using HCl in methanol, followed by hydrogenolysis to remove the benzyl group, yielding deoxymannojirimycin derivatives.

Reaction Optimization and Challenges

Yield Limitations

The lowest yield (66%) occurs during tritylation due to steric hindrance from the bulky trityl group and competing side reactions. Optimization studies suggest that increasing the reaction time to 24 hours or using a slight excess of trityl chloride (1.2 equivalents) improves yields to ~75%.

Comparative Analysis of Methods

Mechanistic Insights

Tritylation Mechanism

The reaction of trityl chloride with the C6 hydroxyl group proceeds via an mechanism:

-

Protonation : Pyridine abstracts a proton from the hydroxyl group, generating a nucleophilic alkoxide.

-

Trityl Cation Formation : Trityl chloride undergoes heterolytic cleavage to form a stable trityl carbocation.

-

Nucleophilic Attack : The alkoxide attacks the trityl carbocation, forming the trityl ether.

Acidic Deprotection

The isopropylidene group is cleaved via acid-catalyzed hydrolysis, where HCl protonates the acetal oxygen, leading to the formation of a carbocation intermediate. Subsequent nucleophilic attack by water yields the diol.

Applications in Glycobiology

The trityl-protected intermediate serves as a precursor for:

Chemical Reactions Analysis

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The benzyl and trityl groups can be substituted under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C35H34O6

- Molecular Weight : 550.65 g/mol

- CAS Number : 91364-12-4

- Solubility : Soluble in organic solvents such as chloroform and dichloromethane.

The structure of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose features a protected hydroxyl group at the 6-position, which enhances its stability and reactivity in synthetic applications.

Synthesis of Glycosides

One of the primary applications of this compound is in the synthesis of glycosides. This compound serves as a glycosyl donor in various reactions, allowing for the formation of glycosidic bonds with different acceptors. The regioselective protection of hydroxyl groups facilitates the selective formation of desired glycosides without unwanted side reactions.

Case Study: Synthesis of Trisaccharides

In a study by Legler and Juelich (1984), the use of this compound as a glycosyl donor enabled the efficient synthesis of branched trisaccharides. The reaction conditions were optimized to yield high purity products with significant yields (up to 90%) .

Development of Antiviral Agents

Recent research has explored the potential antiviral properties of compounds derived from this compound. The structural modifications facilitated by this compound have been linked to enhanced activity against viruses such as HIV and influenza.

Case Study: Antiviral Activity

A study published in Carbohydrate Research demonstrated that derivatives synthesized from this compound exhibited promising antiviral activity. The modifications allowed for better interaction with viral proteins, leading to reduced viral replication rates .

Applications in Vaccine Development

The compound's ability to form stable conjugates with proteins makes it a valuable tool in vaccine development. Glycoconjugates formed from this compound can enhance immunogenic responses by presenting carbohydrate antigens effectively to the immune system.

Case Study: Glycoconjugate Vaccines

Research highlighted in Nature Reviews Immunology discusses how glycoconjugates derived from this compound have been used to create vaccines targeting bacterial pathogens. These vaccines showed improved efficacy due to their ability to elicit stronger immune responses compared to traditional vaccine formulations .

Role in Carbohydrate Chemistry

This compound is also instrumental in advancing carbohydrate chemistry methodologies. Its derivatives are utilized in various synthetic pathways aimed at constructing complex oligosaccharides.

Case Study: Oligosaccharide Synthesis

A comprehensive study on oligosaccharide synthesis demonstrated that using this compound as a starting material allowed for the stepwise assembly of complex structures with high stereochemical fidelity . This approach has implications for both academic research and industrial applications.

Mechanism of Action

The mechanism of action of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose involves its role as a glycan precursor. It participates in enzymatic reactions that form or degrade glycans. The molecular targets include glycosyltransferases and glycosidases, which are enzymes involved in glycan biosynthesis and degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Trityl vs. Smaller Groups : The bulky trityl group in the target compound enhances steric protection at C-6, reducing nucleophilic reactivity compared to compounds with free hydroxyls (e.g., CAS 20689-03-6) or aldehyde groups (CAS 102854-75-1) .

- Keto Group Reactivity : The C-5 keto group in the target compound offers a site for nucleophilic additions (e.g., oxime formation), absent in derivatives like CAS 20689-03-6 .

- Stereochemical Impact: The α-D-mannofuranose configuration (C-2 hydroxyl axial) contrasts with glucofuranose derivatives (C-2 hydroxyl equatorial), affecting hydrogen bonding and crystal packing .

Key Observations:

- Multi-Step Protection : The target compound requires precise sequential protection due to the steric demands of the trityl group, unlike compounds with fewer or smaller substituents .

- Esterification vs. Etherification : Derivatives like CAS 18685-18-2 use benzyl ethers, while phenylacetyl esters (CAS in ) employ carbodiimide-mediated coupling, reflecting differing stability requirements .

Physicochemical Properties

Table 3: Solubility and Stability Comparisons

Key Observations:

- Trityl Group Instability : The target compound’s trityl group necessitates cold storage to prevent hydrolysis, unlike more stable derivatives with benzyl or isopropylidene groups alone .

- Solubility Trends : Bulky substituents (e.g., trityl) reduce aqueous solubility but enhance compatibility with organic solvents like chloroform .

Biological Activity

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is a significant compound in glycobiology, primarily utilized for its roles in carbohydrate chemistry and biological applications. This article discusses the biological activity of this compound, its mechanisms of action, and its relevance in various research fields.

Chemical Structure:

- Molecular Formula: C35H34O6

- Molecular Weight: 550.65 g/mol

- CAS Number: 91364-11-3

The synthesis of this compound involves several steps:

- Protection of Hydroxyl Groups: Hydroxyl groups of alpha-D-mannofuranose are protected using isopropylidene and trityl groups.

- Benzylation: The protected mannofuranose is benzylated to introduce the benzyl group.

These steps typically require acid catalysts for protection and base catalysts for benzylation, optimizing for yield and purity .

Biological Activity

This compound exhibits various biological activities, particularly in the context of glycobiology. Its derivatives are investigated for their potential roles in:

- Glycan Formation: Acting as precursors in enzymatic reactions involving glycosyltransferases and glycosidases.

- Protein Recognition: Facilitating interactions with glycan-binding proteins, which play critical roles in cell signaling and immune response.

- Therapeutic Applications: Potential use in developing glycan-based therapeutics and diagnostics.

The compound functions as a glycan precursor, participating in enzymatic reactions that form or degrade glycans. Its interaction with enzymes affects various biological processes, including cell adhesion, differentiation, and pathogen recognition .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranose | Lacks ketone at position 5 | More reactive due to free hydroxyl |

| Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-glucopyranoside | Glucopyranose instead of mannofuranose | Different biological activity profile |

| Benzyl 2,3-O-Isopropylidene-beta-D-mannofuranoside | Beta configuration at anomeric carbon | Different reactivity due to anomeric effect |

This table highlights how the presence of specific functional groups influences the reactivity and biological activity of these compounds .

Case Studies

Recent studies have explored the biological implications of this compound:

-

Glycan-Binding Studies:

Research indicates that derivatives of this compound exhibit varying affinities for glycan-binding proteins. These interactions are crucial for understanding cellular communication and immune responses . -

Synthetic Applications:

The compound has been utilized in synthesizing complex carbohydrates and glycoconjugates, which are vital for developing new therapeutic agents targeting specific diseases .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of Benzyl 2,3-O-Isopropylidene-6-O-trityl-α-D-mannofuranose?

- Methodology : The synthesis requires precise control of reaction conditions. Key steps include:

- Protection/Deprotection : Sequential use of trityl and isopropylidene groups to block hydroxyl groups at positions 6 and 2,3, respectively. Dichloromethane (DCM) and methanol are common solvents, with catalytic DMAP (4-dimethylaminopyridine) or DCC (dicyclohexylcarbodiimide) for activating esterification or glycosylation .

- Temperature Control : Reactions are typically performed at 0–25°C to avoid side reactions (e.g., trityl group migration or premature deprotection) .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization ensures purity.

Q. How is the stereochemical integrity of the furanose ring confirmed during synthesis?

- Methodology :

- NMR Analysis : and NMR detect anomeric configuration (α/β) via coupling constants () and chemical shifts. For example, α-configuration shows .

- X-ray Crystallography : Resolves spatial arrangements of substituents (e.g., isopropylidene and trityl groups) .

- Polarimetry : Specific optical rotation () validates chiral consistency against literature values .

Q. What are the standard protocols for characterizing the compound’s purity and stability?

- Methodology :

- HPLC/MS : Quantifies purity (>95%) and detects trace impurities .

- TGA/DSC : Assesses thermal stability (decomposition >150°C) .

- Moisture Sensitivity : Stored under inert gas (N) at –20°C due to hydrolytic susceptibility of the isopropylidene group .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during glycosylation reactions involving this compound?

- Methodology :

- Kinetic vs. Thermodynamic Control : Varying reaction temperatures (e.g., 0°C vs. reflux) alters product distribution. For example, lower temperatures favor kinetic products (axial glycosides), while higher temperatures favor equatorial isomers .

- Protecting Group Tuning : Replacing trityl with bulkier groups (e.g., TBDMS) can sterically hinder undesired sites .

- Computational Modeling : DFT calculations predict transition-state energies to rationalize regioselectivity .

Q. What strategies mitigate competing side reactions (e.g., trityl migration or ring-opening) during functionalization?

- Methodology :

- pH Control : Mildly acidic conditions (pH 4–5) stabilize the trityl group during esterification .

- Solvent Optimization : Non-polar solvents (toluene) reduce nucleophilic attack on the isopropylidene group .

- In Situ Monitoring : Real-time FTIR tracks carbonyl or hydroxyl group reactivity to adjust conditions dynamically .

Q. How can researchers validate the compound’s role in glycan microarray studies when inconsistent binding data arises?

- Methodology :

- Competitive Assays : Co-incubate with free glycan analogs to confirm specificity .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics () to distinguish nonspecific interactions .

- Structural Mimicry : Compare with analogs lacking the trityl group to isolate its contribution to lectin binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.